molecular formula C13H12N4O6S B13328035 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid CAS No. 379254-27-0

2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid

Katalognummer: B13328035
CAS-Nummer: 379254-27-0
Molekulargewicht: 352.32 g/mol
InChI-Schlüssel: MXFMDWRBRWUENM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₂N₄O₆S and a molecular weight of 352.32 g/mol This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamido functional groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production if needed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the sulfonamido moiety .

Wissenschaftliche Forschungsanwendungen

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the nitro group can undergo redox reactions, generating reactive intermediates that affect cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid: Similar structure but with an amino group instead of a hydrazinyl group.

    2-(2-Hydrazinyl-5-chlorobenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazinyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research .

Eigenschaften

CAS-Nummer

379254-27-0

Molekularformel

C13H12N4O6S

Molekulargewicht

352.32 g/mol

IUPAC-Name

2-[(2-hydrazinyl-5-nitrophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H12N4O6S/c14-15-11-6-5-8(17(20)21)7-12(11)24(22,23)16-10-4-2-1-3-9(10)13(18)19/h1-7,15-16H,14H2,(H,18,19)

InChI-Schlüssel

MXFMDWRBRWUENM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.